5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methoxyethyl groups. The final step involves the attachment of the pyridyl ethyl group to the indole core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Large-scale reactors, continuous flow systems, and automated control systems are often employed to achieve consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
- 1-chloro-2-methoxyethane
- 5-chloro-1-ethyl-2-methylimidazole
Uniqueness
5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide, a compound with the CAS number 1401559-28-1, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 345.83 g/mol
- Chemical Structure : The compound features a chloro group, methoxyethyl side chain, and a pyridyl moiety, which contribute to its biological activity.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating multiple derivatives of indole-based compounds, this particular compound showed promising results:
- IC50 Values : The compound demonstrated an IC50 value of approximately 0.12 µM against the EGFR T790M mutant, comparable to osimertinib (IC50 = 8 ± 2 nM) .
- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Panc-1 (pancreatic cancer), showing GI50 values between 29 nM and 78 nM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of EGFR Pathways : The compound acts as an inhibitor of mutant EGFR pathways, which are often implicated in non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and caspase-8 while downregulating anti-apoptotic proteins like Bcl-2 .
Comparative Efficacy
In comparative studies with other compounds:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 0.12 | EGFR T790M Inhibitor |
Osimertinib | 0.008 | EGFR T790M Inhibitor |
Erlotinib | 0.033 | EGFR Inhibitor |
This table illustrates the potency of the compound relative to established therapies.
Case Studies
Several studies have highlighted the efficacy of this compound in vivo:
- Xenograft Models : In mouse models of head and neck cancer, treatment with this compound resulted in significant tumor growth inhibition compared to controls .
- Apoptosis Induction : A study reported that treatment led to increased levels of caspase proteins, indicating enhanced apoptotic activity compared to untreated controls .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-(2-pyridin-2-ylethyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-11-10-23-17-6-5-15(20)12-14(17)13-18(23)19(24)22-9-7-16-4-2-3-8-21-16/h2-6,8,12-13H,7,9-11H2,1H3,(H,22,24) |
InChI Key |
GXYRFMZSOQLZFC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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